molecular formula C20H19Cl2NO2 B5305281 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

Cat. No. B5305281
M. Wt: 376.3 g/mol
InChI Key: XZLOPKRPJRZLFQ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as Boc-3-Cl-5-MeO-4'-CN-4-Cl-Ph, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are important for cell growth and division. 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph in lab experiments is its potential as an anticancer agent. It has shown activity against various cancer cell lines and may be useful in the development of new cancer treatments. Another advantage is its antimicrobial activity, which may be useful in the development of new antibiotics.
One limitation of using 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph in lab experiments is its potential toxicity. It has been found to be toxic to some normal cells, and further studies are needed to determine its safety and efficacy. Another limitation is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph. One direction is the further investigation of its mechanism of action. Understanding how 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph works at the molecular level may lead to the development of more effective cancer treatments.
Another direction is the development of new derivatives of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph. By modifying the structure of the compound, researchers may be able to improve its efficacy and reduce its toxicity.
Finally, further studies are needed to determine the safety and efficacy of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph in vivo. Animal studies may provide valuable information on the compound's pharmacokinetics and potential side effects.
Conclusion
In conclusion, 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph is a chemical compound that has potential applications in the field of medicinal chemistry. It has shown activity against various cancer cell lines and has antimicrobial properties. Further studies are needed to fully understand its mechanism of action and determine its safety and efficacy. The development of new derivatives of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph may lead to the development of more effective cancer treatments and antibiotics.

Synthesis Methods

The synthesis of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph involves the reaction of 3-(4-bromo-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile with sec-butyl lithium and tert-butyl nitrite. This reaction results in the formation of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, which is then treated with hydrochloric acid to yield 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph.

Scientific Research Applications

3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anticancer properties and has been tested against various cancer cell lines. 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrileeO-4'-CN-4-Cl-Ph has also been studied for its potential use as an antimicrobial agent, as it has shown activity against bacteria and fungi.

properties

IUPAC Name

(E)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO2/c1-4-13(2)25-20-18(22)10-14(11-19(20)24-3)9-16(12-23)15-5-7-17(21)8-6-15/h5-11,13H,4H2,1-3H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLOPKRPJRZLFQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile

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